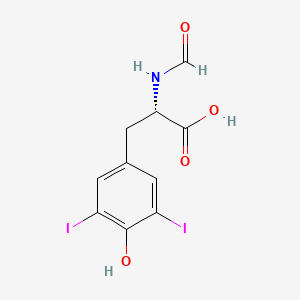

N-甲酰-3,5-二碘-L-酪氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Formyl-3,5-diiodo-L-tyrosine” is a compound with the molecular formula C10H9I2NO4 . It is a derivative of L-tyrosine, a non-essential amino acid, which has been iodinated at positions 3 and 5 of the aromatic ring . The compound also contains a formyl group attached to the nitrogen of the amino acid .

Molecular Structure Analysis

The molecular structure of N-Formyl-3,5-diiodo-L-tyrosine can be represented by the InChI string:InChI=1S/C10H9I2NO4/c11-6-1-5 (2-7 (12)9 (6)15)3-8 (10 (16)17)13-4-14/h1-2,4,8,15H,3H2, (H,13,14) (H,16,17)/t8-/m0/s1 . This indicates that the compound has a chiral center at the alpha carbon of the amino acid . Physical and Chemical Properties Analysis

N-Formyl-3,5-diiodo-L-tyrosine has a molecular weight of 460.99 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 460.86210 g/mol .科学研究应用

介绍N-甲酰-3,5-二碘-L-酪氨酸研究

对N-甲酰-3,5-二碘-L-酪氨酸(以下简称为其化学名称,以避免缩写)的研究和应用在各个科学领域中至关重要,特别是在氨基酸修饰及其在生物系统中的影响研究中。尽管对这种特定化合物的直接研究有限,但可以从类似酪氨酸衍生物的研究中获得见解,以及它们在生物学上的重要性。

理解酪氨酸修饰

对酪氨酸及其衍生物的研究,包括硫酸化、硝化和氧化等修饰,为生物机制和潜在治疗应用提供了宝贵的见解。酪氨酸硫酸化是一种常见的后转录修饰,在蛋白质相互作用中起着至关重要的作用,影响着许多生化和生理反应(Yang et al., 2015)。同样,对蛋白质中酪氨酸硝化的研究揭示了其在亲水性和疏水性环境中的重要性,突显了氧化应激的影响,并为治疗干预提供了潜在途径(Bartesaghi et al., 2006)。

生物技术应用

像酪氨酸酶这样的基于酪氨酸的酶对酚类底物起作用,展示了从污染物的生物修复到生物传感器开发和制药合成等生物技术应用的潜力(Min et al., 2019)。这凸显了研究N-甲酰-3,5-二碘-L-酪氨酸和类似化合物在开发创新生物技术解决方案中的相关性。

治疗潜力和诊断应用

在疾病和诊断的背景下探索酪氨酸等氨基酸,特别是通过使用先进的成像技术,如正电子发射断层扫描(PET)与O-(2-[(18)F]-氟乙基)-L-酪氨酸,为神经疾病和癌症的无创诊断和治疗监测提供了有希望的途径(Rapp et al., 2013)。这些研究突显了理解和操纵酪氨酸衍生物以获得治疗效益的潜在临床价值。

作用机制

Target of Action

N-Formyl-3,5-diiodo-L-tyrosine is a derivative of the amino acid tyrosine . It is an intermediate in the biosynthesis and alternative pathways of metabolism of thyroid hormones .

Mode of Action

The detailed cellular and molecular mechanisms through which N-Formyl-3,5-diiodo-L-tyrosine elicits its actions remain largely unknown. It is known that 3,5-diiodo-l-thyronine (3,5-t2), an endogenous metabolite of thyroid hormones, exhibits interesting metabolic activities . In rodent models, exogenously administered 3,5-T2 rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . While several lines of evidence suggest that 3,5-T2 mainly acts through Thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target, THRs-mediated actions have also been described .

Biochemical Pathways

N-Formyl-3,5-diiodo-L-tyrosine is involved in the biosynthesis and alternative pathways of metabolism of thyroid hormones . It is a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase .

Result of Action

Given its role as an intermediate in the biosynthesis of thyroid hormones, it may influence the regulation of metabolism, growth, and development .

属性

IUPAC Name |

(2S)-2-formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9I2NO4/c11-6-1-5(2-7(12)9(6)15)3-8(10(16)17)13-4-14/h1-2,4,8,15H,3H2,(H,13,14)(H,16,17)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMVURRYXKQJID-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9I2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747826 |

Source

|

| Record name | N-Formyl-3,5-diiodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906327-16-0 |

Source

|

| Record name | N-Formyl-3,5-diiodo-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)

![3-Azatricyclo[3.2.2.0~1,5~]nonane](/img/structure/B589380.png)